3-Amino-3-(2,3-dimethylphenyl)propanenitrile
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Overview
Description
3-Amino-3-(2,3-dimethylphenyl)propanenitrile is an organic compound with the molecular formula C11H14N2 It is a derivative of propanenitrile and features an amino group and a dimethylphenyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3-dimethylphenyl)propanenitrile typically involves the reaction of 2,3-dimethylbenzylamine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,3-dimethylphenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the original compound.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-Amino-3-(2,3-dimethylphenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3-dimethylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile
- 3-(Dimethylamino)propanenitrile
Uniqueness
3-Amino-3-(2,3-dimethylphenyl)propanenitrile is unique due to the presence of both an amino group and a dimethylphenyl group on the same carbon atom This structural feature imparts distinct chemical properties and reactivity compared to similar compounds
Biological Activity
3-Amino-3-(2,3-dimethylphenyl)propanenitrile is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2, with a molecular weight of approximately 174.24 g/mol. The structure features an amino group and a propanenitrile functional group attached to a dimethyl-substituted phenyl moiety. This configuration may influence its reactivity and biological interactions significantly.
Property | Value |
---|---|
Molecular Formula | C12H16N2 |
Molecular Weight | 174.24 g/mol |
Functional Groups | Amino, Nitrile |
Solubility | Soluble in organic solvents |
Research indicates that this compound may interact with various biological targets through several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction profile.
- π-π Stacking : The aromatic ring may engage in π-π stacking interactions, which are crucial for binding to specific receptors or enzymes.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of certain enzymes, although specific targets remain to be fully elucidated.
Therapeutic Potential
The compound's structural features suggest it could serve as a precursor for drug development, particularly in areas such as:
- Anticancer Agents : Its ability to disrupt protein-protein interactions is being explored for potential anticancer properties.
- Antimicrobial Activity : Investigations into its capacity to inhibit fungal growth have shown promise, particularly against strains like Candida neoformans .
Case Studies
- Fungal Inhibition Study : A study highlighted the compound’s selective activity against fungal pathogens. It demonstrated improved selectivity ratios compared to existing treatments, indicating its potential as a therapeutic agent in antifungal therapies .
- Cytotoxicity Assessment : Research on similar compounds has shown that modifications in the phenyl group can significantly alter cytotoxicity profiles against cancer cell lines. For instance, compounds with similar structures exhibited IC50 values ranging from 0.1 to 10 µM against various cancer cell lines .
Table 2: Comparative Biological Activity
Compound | Target Organism/Cell Line | IC50 (µM) | Selectivity Ratio |
---|---|---|---|
This compound | C. neoformans | < 25 | >5 |
Similar Compound A | MDA-MB-231 (Breast Cancer) | 0.126 | - |
Similar Compound B | Non-cancer MCF10A | 11.73 | - |
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-amino-3-(2,3-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H14N2/c1-8-4-3-5-10(9(8)2)11(13)6-7-12/h3-5,11H,6,13H2,1-2H3 |
InChI Key |
HVKHHDVYERUXBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC#N)N)C |
Origin of Product |
United States |
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